N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a hydroxyethyl chain attached to a dimethylaminophenyl group
Mechanism of Action
Mode of Action
This compound acts as a potent inhibitor of both hCA-I and hCA-II . It exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide has shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves noncompetitive inhibition of carbonic anhydrase I and II isoenzymes . The compound binds to a site different from the active site, altering the enzyme’s conformation and reducing its activity .
Metabolic Pathways
As a carbonic anhydrase inhibitor, it likely interacts with enzymes and cofactors involved in pH regulation and bicarbonate transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Sulfonamide Group: The thiophene ring is then sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated ethyl alcohol reacts with the thiophene ring.
Dimethylaminophenyl Group Addition: The final step involves the coupling of the dimethylaminophenyl group to the hydroxyethyl chain, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or sulfides.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Its structure allows it to interact with the active sites of these enzymes, making it a candidate for developing treatments for diseases like glaucoma, epilepsy, and certain cancers.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic and thiophene structures.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the hydroxyethyl and thiophene groups, making it less versatile in chemical modifications.
2-Hydroxyethylthiophene-2-sulfonamide: Lacks the dimethylaminophenyl group, which may reduce its efficacy as an enzyme inhibitor.
N-(2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide: Similar structure but without the hydroxy group, potentially altering its reactivity and biological activity.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer both chemical versatility and potent biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-16(2)12-7-5-11(6-8-12)13(17)10-15-21(18,19)14-4-3-9-20-14/h3-9,13,15,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFZORURNKQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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